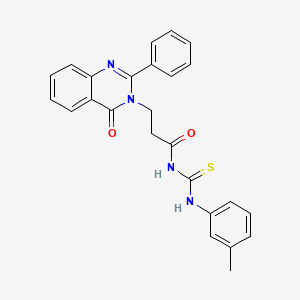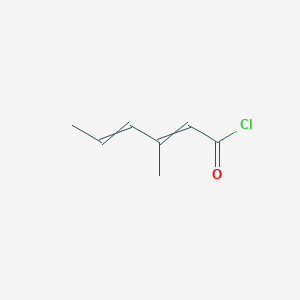
N-(3,5-Di-tert-butyl-4-hydroxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-Di-tert-butyl-4-hydroxyphenyl)urea: is a synthetic organic compound known for its antioxidant properties. It is derived from phenolic compounds and is often used in various industrial and pharmaceutical applications due to its stability and effectiveness in preventing oxidation.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-Di-tert-butyl-4-hydroxyphenyl)urea typically involves the reaction of 3,5-di-tert-butyl-4-hydroxyaniline with phosgene or a phosgene substitute under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The reaction mixture is then treated with a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions: N-(3,5-Di-tert-butyl-4-hydroxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can react with the urea group under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted urea derivatives.
科学研究应用
N-(3,5-Di-tert-butyl-4-hydroxyphenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant to enhance the stability of drugs.
Industry: Employed in the production of plastics, rubbers, and other materials to improve their longevity and resistance to oxidation.
作用机制
The antioxidant properties of N-(3,5-Di-tert-butyl-4-hydroxyphenyl)urea are primarily due to its ability to donate hydrogen atoms from the phenolic group, neutralizing free radicals and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells and materials from oxidative stress.
相似化合物的比较
- 3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- 3,5-Di-tert-butyl-4-hydroxytoluene
Comparison: N-(3,5-Di-tert-butyl-4-hydroxyphenyl)urea is unique due to its urea functional group, which enhances its stability and solubility compared to other similar phenolic compounds. While other compounds like 3,5-Di-tert-butyl-4-hydroxybenzaldehyde and 3,5-Di-tert-butyl-4-hydroxytoluene are also effective antioxidants, the presence of the urea group in this compound provides additional benefits in terms of reactivity and application versatility.
属性
CAS 编号 |
70022-38-7 |
|---|---|
分子式 |
C15H24N2O2 |
分子量 |
264.36 g/mol |
IUPAC 名称 |
(3,5-ditert-butyl-4-hydroxyphenyl)urea |
InChI |
InChI=1S/C15H24N2O2/c1-14(2,3)10-7-9(17-13(16)19)8-11(12(10)18)15(4,5)6/h7-8,18H,1-6H3,(H3,16,17,19) |
InChI 键 |
FSYIXKIXKDGIGI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-[(Ethenylcarbamoyl)oxy]butyl prop-2-enoate](/img/structure/B14470234.png)








